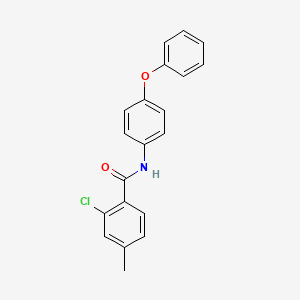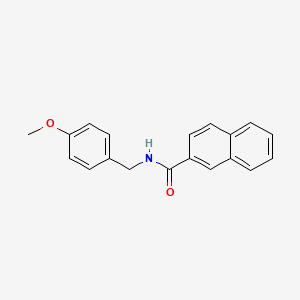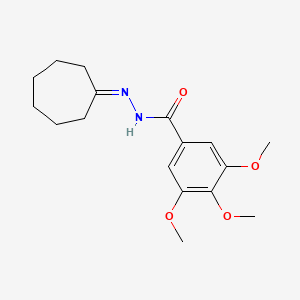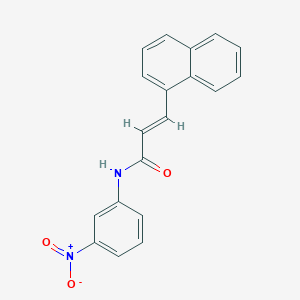
2-chloro-4-methyl-N-(4-phenoxyphenyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-chloro-4-methyl-N-(4-phenoxyphenyl)benzamide, also known as CPB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. CPB is a benzamide derivative that has been synthesized through a variety of methods, each with its own advantages and limitations.
作用机制
The mechanism of action of 2-chloro-4-methyl-N-(4-phenoxyphenyl)benzamide is not fully understood, but studies have suggested that it may act by inhibiting the activity of the proteasome, a complex responsible for the degradation of proteins. This compound has been shown to bind to the proteasome and inhibit its activity, leading to the accumulation of misfolded proteins and induction of apoptosis in cancer cells. This compound has also been shown to inhibit the activity of the NF-kappaB pathway, a signaling pathway involved in inflammation and immune response.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. In addition to its anticancer and anti-inflammatory effects, this compound has been shown to inhibit the growth of bacteria and fungi, suggesting that it may have potential as an antimicrobial agent. This compound has also been shown to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This suggests that this compound may have potential as a therapeutic agent for neurological disorders such as Alzheimer's disease.
实验室实验的优点和局限性
2-chloro-4-methyl-N-(4-phenoxyphenyl)benzamide has several advantages as a research tool, including its ability to induce apoptosis in cancer cells and its anti-inflammatory effects. However, there are also limitations to its use in lab experiments. For example, this compound has been shown to have low solubility in aqueous solutions, which can make it difficult to administer in vivo. Additionally, this compound has been shown to have cytotoxic effects on normal cells at high concentrations, which can limit its use in certain experiments.
未来方向
There are several future directions for research on 2-chloro-4-methyl-N-(4-phenoxyphenyl)benzamide. One area of research could focus on the development of more efficient synthesis methods for this compound, in order to increase yields and reduce costs. Another area of research could focus on the development of more effective delivery methods for this compound, in order to improve its solubility and bioavailability. Additionally, further studies could be conducted to investigate the potential therapeutic applications of this compound, including its use as an anticancer, anti-inflammatory, and antimicrobial agent.
合成方法
2-chloro-4-methyl-N-(4-phenoxyphenyl)benzamide can be synthesized through a variety of methods, including the reaction of 4-phenoxyphenylamine with 2-chloro-4-methylbenzoyl chloride in the presence of a base, or the reaction of 4-phenoxyphenylamine with 2-chloro-4-methylbenzoic acid in the presence of a coupling reagent. These methods have been optimized to produce high yields of this compound, and the resulting compound has been characterized using various spectroscopic techniques, including NMR and mass spectrometry.
科学研究应用
2-chloro-4-methyl-N-(4-phenoxyphenyl)benzamide has been the subject of numerous scientific studies due to its potential applications in various fields. One area of research has focused on the use of this compound as an anticancer agent. Studies have shown that this compound can induce apoptosis in cancer cells by inhibiting the activity of the proteasome, a complex responsible for the degradation of proteins. This compound has also been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for further development as an anticancer agent.
Another area of research has focused on the use of this compound as an anti-inflammatory agent. Studies have shown that this compound can inhibit the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha, in vitro and in vivo. This compound has also been shown to reduce inflammation in animal models of inflammatory bowel disease and rheumatoid arthritis, suggesting that it may have potential as a therapeutic agent for these conditions.
属性
IUPAC Name |
2-chloro-4-methyl-N-(4-phenoxyphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16ClNO2/c1-14-7-12-18(19(21)13-14)20(23)22-15-8-10-17(11-9-15)24-16-5-3-2-4-6-16/h2-13H,1H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKBVQIUGBUHFPL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)NC2=CC=C(C=C2)OC3=CC=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-{4-[(4-chlorophenoxy)methyl]benzoyl}morpholine](/img/structure/B5789487.png)
![{4-[(3,4-dichlorobenzoyl)amino]phenoxy}acetic acid](/img/structure/B5789493.png)
![N-[2-(acetylamino)phenyl]-5-chloro-2-methoxybenzamide](/img/structure/B5789518.png)
![methyl 2-{[(2-methoxyphenoxy)acetyl]amino}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B5789522.png)

![2-({5-[(4-chlorophenoxy)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B5789538.png)


![2-(1H-indol-2-yl)-N'-[1-(4-pyridinyl)ethylidene]acetohydrazide](/img/structure/B5789562.png)
![ethyl 3-{[(3-fluoro-4-methylphenyl)amino]carbonyl}-1-methyl-1H-pyrazole-5-carboxylate](/img/structure/B5789569.png)


